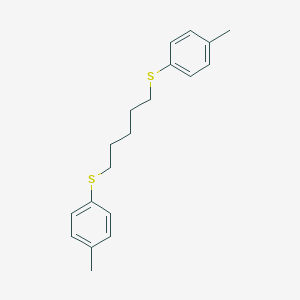

1,5-Bis(4-methylphenylthio)pentane

Descripción

1,5-Bis(4-methylphenylthio)pentane is a sulfur-containing organic compound characterized by a pentane backbone with two 4-methylphenylthio groups (-S-C₆H₄-CH₃) at the terminal positions. Its structure confers unique physicochemical properties, such as moderate polarity, thermal stability, and solubility in non-polar solvents.

Propiedades

Fórmula molecular |

C19H24S2 |

|---|---|

Peso molecular |

316.5 g/mol |

Nombre IUPAC |

1-methyl-4-[5-(4-methylphenyl)sulfanylpentylsulfanyl]benzene |

InChI |

InChI=1S/C19H24S2/c1-16-6-10-18(11-7-16)20-14-4-3-5-15-21-19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |

Clave InChI |

OBEOBNWODZWIRZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SCCCCCSC2=CC=C(C=C2)C |

SMILES canónico |

CC1=CC=C(C=C1)SCCCCCSC2=CC=C(C=C2)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Thioether Analogs

Example : 1,5-Bis(methylthio)pentane (C₇H₁₆S₂, MW = 164.33, CAS 54410-63-8) .

- Structural Differences : Replaces 4-methylphenyl groups with smaller methylthio (-S-CH₃) substituents.

- Key Properties: Lower molecular weight (164.33 vs. ~326 for 1,5-Bis(4-methylphenylthio)pentane) reduces boiling point and viscosity. Higher volatility (Kovats' retention index = 1339 on a non-polar Apiezon M column) . Weaker steric hindrance compared to aryl-substituted analogs, enhancing reactivity in alkylation or coordination reactions.

Phenoxy Derivatives

Examples :

- 1,5-Bis(4-bromophenoxy)pentane (C₁₇H₁₈Br₂O₂, MW = 414.13, CAS 117499-24-8) .

- Key Comparisons: Electronic Effects: Bromine (electron-withdrawing) and nitro groups increase polarity and oxidative stability compared to thioethers. Applications: Phenoxy derivatives are often used as monomers in polymer synthesis or intermediates in pharmaceuticals due to their rigid aromatic backbones. Solubility: Nitro groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas 4-methylphenylthio groups favor organic solvents like toluene.

Acylphenol Derivatives

Example: 1,5-Bis(4-hydroxy-3-octanoylphenyl)pentane (structure reported in and ) .

- Structural Features : Incorporates hydroxyl and long-chain acyl groups, enabling hydrogen bonding and hydrophobic interactions.

- Thermal Stability : Acyl groups increase molecular weight (~570 g/mol) and thermal decomposition resistance compared to simpler thioethers.

- Applications: Potential use in semi-organic adhesives or coatings due to combined organic (flexibility) and inorganic (thermal stability) characteristics.

Phosphine-Containing Analogs

Example: 1,5-Bis(diphenylphosphino)pentane (C₂₉H₃₀P₂, MW = 440.5, CAS 27721-02-4) .

- Coordination Chemistry: Phosphine groups act as strong electron donors, making this compound a versatile ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings).

- Safety Profile : Requires stringent handling (e.g., ventilation, PPE) due to respiratory and dermal irritation risks .

- Contrast with Thioethers : Thioethers exhibit weaker coordination ability but greater stability under oxidative conditions.

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce reactivity in nucleophilic substitutions but enhance thermal stability .

- Electronic Tuning: Electron-withdrawing groups (e.g., -NO₂) in phenoxy derivatives increase oxidative resistance, whereas electron-donating thioethers favor redox-active applications .

- Safety Considerations : Thioethers generally pose lower toxicity risks compared to phosphines, which require specialized handling .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.